molecular formula C20H15ClN2O B2747738 1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-22-3

1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole

Cat. No.: B2747738
CAS No.: 338791-22-3
M. Wt: 334.8
InChI Key: ANBYRJGWUKTVQO-UHFFFAOYSA-N
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Description

1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C20H15ClN2O and its molecular weight is 334.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

  • Benzimidazoles, including derivatives similar to 1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole, have been synthesized through various chemical protocols. These methods emphasize the efficient creation of benzimidazole derivatives, highlighting the importance of these compounds in chemical research due to their diverse applications. The synthesis often involves the condensation of aldehydes with 1,2-phenylenediamine in the presence of catalysts, indicating a broad interest in developing eco-friendly and efficient synthetic routes for benzimidazole derivatives (Bardajee et al., 2016).

Structural and Spectroscopic Studies

  • Detailed structural and spectroscopic analyses have been conducted on benzimidazole derivatives to understand their molecular configurations and interactions. These studies, including X-ray diffraction and NMR spectroscopy, provide insights into the stability and electronic structure of benzimidazole compounds, which are crucial for their potential applications in pharmaceuticals and materials science (Saral et al., 2017).

Applications in Health and Disease

  • Certain benzimidazole derivatives have shown immunostimulatory activity, which could be beneficial in developing therapeutic agents. For example, some compounds have been evaluated for their potential to increase anti-leukemia resistance and exhibit anti-metastatic effects in cancer models, indicating the relevance of these molecules in cancer research and therapy development (Tagliabue et al., 1978).

Antioxidant and α-Glucosidase Inhibitory Activities

  • Research has also explored the antioxidant and α-glucosidase inhibitory activities of benzimidazole derivatives. These compounds have been assessed for their ability to inhibit enzymes like α-glucosidase and their antioxidant capacities, which could have implications for treating metabolic disorders and managing oxidative stress (Menteşe et al., 2020).

Crystal Structure Analysis

  • The crystal structure of benzimidazole derivatives, such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, has been investigated to understand the molecular arrangement and interactions within the crystal lattice. Such studies are essential for the application of these compounds in material science and pharmaceutical formulation (Kaynak et al., 2008).

Properties

IUPAC Name

2-(2-chlorophenyl)-1-phenylmethoxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O/c21-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23(20)24-14-15-8-2-1-3-9-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBYRJGWUKTVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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